2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylthio group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of glycogen phosphorylase or histone lysine demethylase . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar core structure but differ in the position and type of substituents.
Thieno[2,3-b]pyrrole-2,4-dicarboxylic acids: These compounds have additional carboxylic acid groups, which may alter their chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2S2 |
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Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO2S2/c1-12-7-3-4-6(13-7)2-5(9-4)8(10)11/h2-3,9H,1H3,(H,10,11) |
InChI Key |
BXEJUEFZOUYTKR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(S1)C=C(N2)C(=O)O |
Origin of Product |
United States |
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